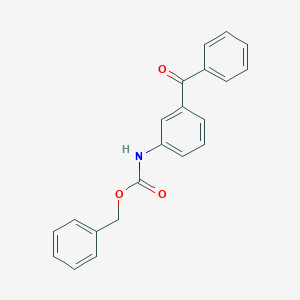![molecular formula C22H19N5O4S2 B263196 N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B263196.png)
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BTA-EG6 and has been synthesized using various methods. In
作用機序
The mechanism of action of N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. In addition, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. Furthermore, this compound has been shown to inhibit bacterial growth, making it a potential candidate for the treatment of bacterial infections.
実験室実験の利点と制限
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has been reported to exhibit high purity. In addition, this compound has been shown to exhibit potent anti-cancer and anti-inflammatory activity, making it a potential candidate for the development of new drugs. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide. One direction is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of this compound, which may lead to the discovery of new targets for cancer and bacterial treatment. Furthermore, the study of the toxicity of this compound may lead to the development of safer and more effective drugs.
合成法
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide can be synthesized using various methods. One method involves the reaction of 5-(bromomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of potassium carbonate. Another method involves the reaction of 5-(bromomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of triethylamine. Both methods have been reported to yield high purity this compound.
科学的研究の応用
N-{4-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-1,3-thiazol-2-yl}acetamide has been widely studied for its potential applications in scientific research. This compound has been reported to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been reported to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C22H19N5O4S2 |
|---|---|
分子量 |
481.6 g/mol |
IUPAC名 |
N-[4-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C22H19N5O4S2/c1-14(28)23-21-24-15(11-32-21)12-33-22-26-25-20(27(22)16-5-3-2-4-6-16)10-29-17-7-8-18-19(9-17)31-13-30-18/h2-9,11H,10,12-13H2,1H3,(H,23,24,28) |
InChIキー |
RBMCCKFQPYLIKJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5 |
正規SMILES |
CC(=O)NC1=NC(=CS1)CSC2=NN=C(N2C3=CC=CC=C3)COC4=CC5=C(C=C4)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)


![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)


![N-(4-{[4-(dimethylamino)benzoyl]amino}phenyl)-5-methyl-3-furamide](/img/structure/B263135.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)
![1-(2,4-Dihydroxyphenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B263140.png)
